molecular formula C15H16N2O6S2 B2473257 Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 1795087-91-0

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No.: B2473257
CAS No.: 1795087-91-0
M. Wt: 384.42
InChI Key: PEUQJAMBBNLKIV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a structurally complex compound characterized by:

  • A methyl benzoate core.
  • A pyrrolidine ring substituted at the 3-position with a 2,4-dioxothiazolidin-3-yl moiety.
  • A sulfonyl group bridging the pyrrolidine and benzoate moieties.

The sulfonamide linker may enhance solubility and binding affinity, while the methyl ester influences pharmacokinetics through hydrolysis rates.

Properties

IUPAC Name

methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2/c1-23-14(19)10-2-4-12(5-3-10)25(21,22)16-7-6-11(8-16)17-13(18)9-24-15(17)20/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUQJAMBBNLKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various sulfonamide derivatives .

Scientific Research Applications

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The thiazolidine and pyrrolidine moieties can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Target Compound vs. Ethyl Benzoate Derivatives ()

The compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a benzoate ester framework but differ critically:

Feature Target Compound Compounds (e.g., I-6230, I-6373)
Ester Group Methyl ester Ethyl ester
Linker Sulfonyl group integrated into pyrrolidine Amino, thio, or ethoxy linkers
Core Substituent Pyrrolidine with 2,4-dioxothiazolidin-3-yl Phenethyl groups with pyridazine, isoxazole, or methyl groups
Key Pharmacophores Thiazolidinone (PPARγ-associated) Pyridazine/isoxazole (kinase or enzyme inhibition potential)

The sulfonamide linker likely enhances polarity and solubility relative to the amino/thio/ethoxy linkers in compounds .

Contrast with Pyridine Derivatives ()

Pyridine derivatives in feature tert-butyldimethylsilyl (TBS)-protected hydroxymethyl groups on pyrrolidine and halogen substituents (e.g., iodine). Unlike these, the target compound:

  • Lacks pyridine rings or silyl protecting groups.
  • Incorporates a thiazolidinone instead of TBS-hydroxymethyl substituents, suggesting divergent synthetic pathways and biological targets (e.g., antidiabetic vs. nucleophilic substitution intermediates) .

Pharmacological Potential

  • Thiazolidinone Role: The 2,4-dioxothiazolidin-3-yl group is a PPARγ-activating motif, contrasting with compounds’ pyridazine/isoxazole groups, which may target kinases or inflammatory pathways .
  • Sulfonamide Advantage : Sulfonyl groups improve membrane permeability and binding to charged protein pockets, unlike the neutral linkers in I-6230 or I-6373 .

Physicochemical Properties

Property Target Compound I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
Molecular Weight Higher (~435 g/mol*) Lower (~379 g/mol)
Polarity Increased (sulfonamide, thiazolidinone) Moderate (amine linker, pyridazine)
Solubility Likely higher in aqueous media Lower due to ethyl ester and hydrophobic pyridazine

*Estimated based on structure.

Data Table: Structural Comparison

Compound Name Ester Group Linker Type Core Substituent Hypothesized Activity
Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate Methyl Sulfonyl Pyrrolidine + thiazolidinone PPARγ agonism (antidiabetic)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl Amino Phenethyl + pyridazine Kinase inhibition
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl Thio Phenethyl + methylisoxazole Anti-inflammatory

Biological Activity

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of thiazolidine, pyrrolidine, and benzoate moieties, which contribute to its diverse biological properties. The molecular formula is C14H15N3O6S2C_{14}H_{15}N_{3}O_{6}S_{2} with a molecular weight of approximately 385.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to the inhibition of specific enzymes.
  • Receptor Modulation: The thiazolidine and pyrrolidine structures allow for interactions with cellular receptors, modulating their activity and influencing various signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that related thiazolidine compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. It appears to inhibit pro-inflammatory cytokines and mediators, which could make it beneficial in conditions characterized by chronic inflammation .

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. In vitro studies indicated that it could induce apoptosis in cancer cells through the modulation of apoptotic pathways. The presence of the dioxothiazolidine moiety is believed to enhance its efficacy against certain cancer types .

Study on Tyrosinase Inhibition

A comparative study on similar compounds revealed that certain derivatives exhibited potent tyrosinase inhibitory activity. For example, analogs derived from thiazolidine structures demonstrated IC50 values significantly lower than standard inhibitors like kojic acid, indicating their potential use in treating hyperpigmentation disorders .

CompoundIC50 Value (µM)Reference
Kojic Acid24.09
Analog 31.12
Analog 117.62

Cytotoxicity Assessment

In cytotoxicity assays conducted on B16F10 murine melanoma cells, several analogs were evaluated for their safety profile. Notably, some derivatives did not exhibit cytotoxicity at concentrations up to 20 µM, while others showed significant cytotoxic effects at lower concentrations .

Q & A

Q. Critical Parameters :

  • Temperature control (e.g., 0–5°C for sulfonation, 60–80°C for coupling).
  • Solvent selection (DMF for polar aprotic environments, pyridine for acid scavenging).
  • Purification via column chromatography or recrystallization to isolate the final product (>95% purity) .

Basic: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:
A combination of analytical techniques is used:

Technique Purpose Key Observations
NMR Spectroscopy Confirm connectivity of pyrrolidine, sulfonyl, and thiazolidinone groups1H^1H-NMR: δ 3.5–4.0 ppm (pyrrolidine protons), δ 8.0–8.5 ppm (aromatic protons) .
X-ray Crystallography Resolve 3D conformation of the thiazolidinone-pyrrolidine systemDihedral angles between sulfonyl and benzoate groups indicate steric constraints .
LCMS/GCMS Verify molecular weight and purity[M+H]+ peak at m/z ~410 (exact mass depends on substituents) .

Basic: What preliminary biological screening methods are recommended for this compound?

Methodological Answer:

  • Antibacterial Assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC₅₀ calculations .
  • Enzyme Inhibition : Test against targets like aldose reductase or PPAR-γ (common for thiazolidinones) using spectrophotometric assays .

Advanced: How can reaction yields be optimized during the coupling step?

Methodological Answer:

  • Solvent Optimization : Replace DMF with dichloromethane (DCM) for less polar intermediates to reduce side reactions.
  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are involved .
  • Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) to balance reactivity and decomposition.
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: What strategies are used to resolve contradictory biological activity data?

Methodological Answer:

Purity Verification : Re-analyze compound purity via HPLC (>99%) to rule out impurities as confounding factors .

Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 μM) to identify biphasic effects.

Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate specificity for suspected targets (e.g., PPAR-γ vs. unrelated kinases) .

Solubility Adjustments : Employ co-solvents (e.g., DMSO/PBS mixtures) to ensure homogeneous distribution in assays .

Advanced: How can computational methods guide mechanistic studies?

Methodological Answer:

  • Molecular Docking : Simulate interactions with PPAR-γ or aldose reductase using AutoDock Vina, focusing on hydrogen bonding with the thiazolidinone carbonyl .
  • MD Simulations : Analyze stability of the sulfonyl-pyrrolidine linkage in aqueous environments (e.g., GROMACS, 100 ns trajectories) .
  • QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the benzoate) to predict bioactivity trends .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of pyridine or DMF vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify decomposition points .
  • Photodegradation : Expose to UV light (254 nm) for 24–72 hours and monitor via HPLC for degradation products .
  • Hydrolytic Resistance : Incubate in buffered solutions (pH 2–12) at 37°C for 1 week; assess integrity via 1H^1H-NMR .

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